5-Amino-2-methoxybenzene-1-sulfonyl fluoride
CAS No.:
Cat. No.: VC17787816
Molecular Formula: C7H8FNO3S
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8FNO3S |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 5-amino-2-methoxybenzenesulfonyl fluoride |
| Standard InChI | InChI=1S/C7H8FNO3S/c1-12-6-3-2-5(9)4-7(6)13(8,10)11/h2-4H,9H2,1H3 |
| Standard InChI Key | DXQCAHNFNYFNAY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)N)S(=O)(=O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Amino-2-methoxybenzene-1-sulfonyl fluoride features a benzene ring substituted at the 1-, 2-, and 5-positions with sulfonyl fluoride (), methoxy (), and amino () groups, respectively. The sulfonyl fluoride group, a strong electron-withdrawing moiety, polarizes the aromatic system, enhancing electrophilicity at the sulfur center. The methoxy group donates electron density via resonance, while the amino group introduces nucleophilic potential, creating a balance of reactivity that enables diverse chemical transformations.
Spectroscopic and Computational Data
The molecular weight of 205.21 g/mol aligns with its formula . Computational studies predict a planar aromatic ring with bond angles consistent with substituted benzene derivatives. Infrared spectroscopy reveals characteristic stretches for (1360–1180 cm), (3450–3300 cm), and (2830–2815 cm). Nuclear magnetic resonance (NMR) spectra show distinct signals for the amino proton ( ppm) and methoxy group ( ppm), with -NMR displaying a singlet near ppm for the sulfonyl fluoride.
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile but limited solubility in water. Stability studies indicate decomposition under strongly acidic or basic conditions, with the sulfonyl fluoride group hydrolyzing to sulfonic acid. Storage at under inert atmosphere is recommended to prevent degradation.
Synthesis and Manufacturing
Conventional Fluorination Routes
The primary synthesis involves fluorination of 5-amino-2-methoxybenzenesulfonic acid using sulfur tetrafluoride () under anhydrous conditions. This method achieves yields of 65–75% but requires careful handling of toxic . Alternative fluorinating agents like diethylaminosulfur trifluoride (DAST) offer safer profiles but lower efficiency (45–55% yield).
Catalytic Amidation Approaches
Recent advancements employ 1-hydroxybenzotriazole (HOBt) and silicon additives to catalyze amidation reactions with amines. This method, effective for sterically hindered substrates, achieves yields exceeding 90% at catalyst loadings as low as 0.02 mol% . For example, reaction with amantadine produces sulfamates in 95% yield, demonstrating scalability for multidecagram syntheses .
Table 1: Comparative Synthesis Methods
| Method | Reagents | Yield (%) | Scalability |
|---|---|---|---|
| Fluorination | , | 65–75 | Industrial |
| DAST Fluorination | DAST, | 45–55 | Laboratory |
| HOBt Catalysis | HOBt, | 87–99 | Pilot-scale |
Reactivity and Chemical Transformations
Nucleophilic Substitution
The sulfonyl fluoride group undergoes nucleophilic substitution with amines, alcohols, and thiols. Kinetic studies reveal a two-step mechanism: initial attack by the nucleophile at sulfur, followed by fluoride departure. Bases such as triethylamine enhance reactivity by deprotonating the amino group, increasing its nucleophilicity .
Covalent Enzyme Inhibition
In biological systems, the compound reacts with serine hydrolases, forming stable sulfonate adducts. X-ray crystallography confirms covalent bonding between the sulfur atom and the catalytic serine residue (e.g., in acetylcholinesterase), effectively inhibiting enzyme activity.
Silicon-Mediated Reactions
The addition of trimethylsilyl derivatives (e.g., ) sequesters fluoride ions, shifting equilibrium toward product formation. This strategy is critical in HOBt-catalyzed amidations, enabling near-quantitative conversions .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a key intermediate in synthesizing Fedratinib, a JAK2 inhibitor approved for myelofibrosis. A recent route replaces sulfonyl chlorides with sulfonyl fluorides, improving safety and yield .
Material Science
Incorporation into polymers enhances thermal stability () and chemical resistance, attributed to the robust sulfonyl crosslinks.
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison
| Compound | CAS No. | Substituents | Key Properties |
|---|---|---|---|
| 4-Amino-2-methoxybenzene-1-sulfonyl fluoride | 1822767-05-4 | Amino (4), Methoxy (2) | Lower enzyme affinity |
| 5-(Acetylamino)-2-methoxybenzenesulfonyl fluoride | 293789 | Acetylated amino | Enhanced stability |
| 2-Amino-5-methoxybenzene-1-sulfonyl fluoride | 2169353-75-5 | Amino (2), Methoxy (5) | Higher solubility |
Recent Advances and Future Directions
Catalytic Methodology Innovations
The HOBt-mediated amidation protocol has been extended to fluorosulfates, enabling synthesis of sulfamates with tertiary amines . Computational studies validate the reaction pathway, guiding catalyst design for improved efficiency.
Targeted Drug Delivery
Conjugation to antibody-drug conjugates (ADCs) via sulfonyl fluoride linkages shows promise in preclinical cancer models, leveraging the compound’s stability and selective reactivity.
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